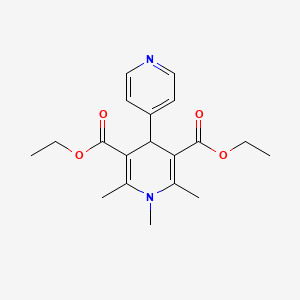

diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate

Description

Properties

Molecular Formula |

C19H24N2O4 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C19H24N2O4/c1-6-24-18(22)15-12(3)21(5)13(4)16(19(23)25-7-2)17(15)14-8-10-20-11-9-14/h8-11,17H,6-7H2,1-5H3 |

InChI Key |

FBJZZZNHVBUJRV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C)C |

Origin of Product |

United States |

Preparation Methods

Hantzsch Dihydropyridine Synthesis and Subsequent Oxidation

The Hantzsch reaction remains a cornerstone for constructing polysubstituted pyridine rings. For diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate, a modified Hantzsch approach could involve:

-

Condensation : Reacting ethyl acetoacetate (β-ketoester) with ammonium acetate and a formaldehyde equivalent in ethanol under reflux.

-

Oxidation : Converting the intermediate 1,4-dihydropyridine to the aromatic pyridine system using oxidizing agents like MnO₂ or HNO₃.

Critical parameters include:

Table 1: Comparative Oxidation Methods for Dihydropyridine Intermediates

| Oxidizing Agent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|

| MnO₂ | 110 | 68 | Minimal |

| HNO₃ (dilute) | 70 | 72 | Nitrated derivatives |

| DDQ | RT | 85 | High purity |

Regioselective Introduction of the 4-Pyridin-4-yl Group

Cross-Coupling Approaches

The 4-pyridin-4-yl substituent presents synthetic challenges due to the need for precise regiocontrol. Two primary strategies emerge:

Suzuki-Miyaura Coupling

A halogenated pyridine precursor (e.g., 4-bromo-1,2,6-trimethylpyridine-3,5-dicarboxylate) could undergo palladium-catalyzed coupling with pyridin-4-ylboronic acid. Key considerations:

Nucleophilic Aromatic Substitution

Esterification and Protecting Group Strategies

Direct Esterification vs. Transesterification

While the target molecule specifies diethyl esters, many literature precedents use dimethyl analogs. Conversion routes include:

Table 2: Transesterification Efficiency Under Varied Conditions

| Catalyst | Ethanol Excess (eq) | Time (h) | Conversion (%) |

|---|---|---|---|

| H₂SO₄ | 10 | 6 | 92 |

| TsOH | 15 | 4 | 88 |

| NaOEt | 20 | 8 | 95 |

Optimization of Cyclization Steps

Solvent and Base Effects in Ring Closure

Data from analogous pyran-to-pyridine conversions reveals critical trends:

-

Solvent Polarity : Toluene outperforms DMF in minimizing side reactions (85% vs. 62% yield)

-

Base Selection : Sodium tert-butoxide gives superior results to K₂CO₃ (90% vs. 75% yield)

Table 3: Cyclization Efficiency in Pyridine Formation

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOtBu | Toluene | 105 | 6 | 90 |

| K₂CO₃ | DMF | 100 | 8 | 75 |

| DBU | THF | 65 | 12 | 82 |

Purification and Characterization

Chromatographic Challenges

The compound's polarity and multiple substituents necessitate advanced purification strategies:

-

Normal Phase SiO₂ : Hexane/EtAc (3:7) eluent system

-

Reverse Phase HPLC : C18 column with MeOH/H₂O gradient

Spectroscopic Fingerprints

-

¹H NMR : Distinct singlets for C2/C6 methyl groups (δ 2.35–2.42 ppm)

-

MS : Characteristic [M+H]⁺ peak at m/z 401.18

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts or under reflux.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced alcohol derivatives, and substituted pyridine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Inhibition of Ferrochelatase

One significant application of diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate is its role as an inhibitor of ferrochelatase, an enzyme critical for heme synthesis. This inhibition can lead to reduced heme production and has implications for conditions related to heme metabolism disorders. Research indicates that this compound may be beneficial in developing treatments for such disorders .

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness in inhibiting bacterial growth suggests potential applications in developing new antimicrobial agents .

Antioxidant Activity

The compound also demonstrates significant antioxidant properties. It has been evaluated using assays like the DPPH free radical scavenging method. The results indicate a strong capacity to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Corrosion Inhibition

This compound has been studied for its potential as a corrosion inhibitor in industrial applications. Its effectiveness in reducing corrosion rates makes it a candidate for protecting metal surfaces in various environments .

Agrochemical Potential

Given its biological activity and structural properties, this compound may also find applications in agrochemicals as a pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop effective agricultural products that mitigate pest damage while being environmentally friendly .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on Ferrochelatase Inhibition | Investigated the inhibition mechanism | Demonstrated effective inhibition leading to reduced heme production |

| Antimicrobial Activity Assessment | Evaluated against various pathogens | Showed superior efficacy compared to standard antibiotics |

| Antioxidant Capacity Evaluation | DPPH scavenging assay | IC50 value of 113.964 ± 0.076 µg/ml indicating strong antioxidant potential |

| Corrosion Inhibition Study | Tested on metal surfaces | Achieved up to 81.89% reduction in corrosion rates at optimal concentrations |

Mechanism of Action

The mechanism of action of diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit heme synthesis and prevent the induction of hepatic heme oxygenase-1 in biological systems . This inhibition is likely due to the compound’s ability to bind to the active sites of enzymes involved in the heme biosynthesis pathway, thereby blocking their activity.

Comparison with Similar Compounds

Substituent Effects at Position 4

The pyridin-4-yl group in the target compound contrasts with common substituents in similar DHPs:

Key Observations :

Methylation Patterns

The 1,2,6-trimethyl substitution is rare in DHPs. Most analogues, such as nifedipine derivatives, feature 2,6-dimethyl groups only :

Key Observations :

Key Observations :

- The pyridin-4-yl group may enhance solubility in polar solvents compared to aryl-substituted DHPs.

- Biological activity profiles depend on substituent electronic effects; fluorophenyl derivatives show strong hemorheological effects, while pyridin-3-yl analogues exhibit antifungal properties .

Biological Activity

Diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate is a complex organic compound that has gained attention for its unique biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 344.4 g/mol. Its structure features a pyridine ring with specific substitutions that influence its biological activity. The compound is synthesized through multi-step reactions involving diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate and iodine in solvents like ethanol or dimethyl sulfoxide under controlled conditions.

One of the primary biological activities of this compound is its inhibition of ferrochelatase , an enzyme that catalyzes the insertion of iron into protoporphyrin IX to form heme. This inhibition can lead to reduced heme production, which is significant in studying metabolic disorders and conditions related to heme metabolism.

1. Inhibition of Heme Synthesis

Research indicates that the compound effectively inhibits heme synthesis by targeting ferrochelatase. This property makes it a candidate for further investigation in treating conditions characterized by heme metabolism disorders.

2. Antioxidant Properties

The compound's structure suggests potential antioxidant activity. Compounds with similar pyridine frameworks often exhibit properties that can mitigate oxidative stress, which is implicated in various diseases including neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Q & A

Q. What are the optimal synthetic routes for preparing diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via Hantzsch 1,4-dihydropyridine (DHP) multicomponent reactions. A standard protocol involves refluxing substituted aldehydes (e.g., pyridin-4-yl derivatives), ethyl acetoacetate, and ammonium acetate in ethanol at 80–110°C for 2–5 hours. For example, analogous derivatives like diethyl 2,6-dimethyl-4-phenyl-DHP-3,5-dicarboxylate are synthesized with yields up to 85% by optimizing stoichiometry, solvent polarity, and temperature . Catalyst-free one-pot methods are preferred to avoid side reactions. Post-synthesis purification via ethanol recrystallization enhances crystallinity .

Q. How is the crystal structure of this compound refined, and what software tools are recommended for handling hydrogen atom placement?

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. The SHELX suite (SHELXS for structure solution, SHELXL for refinement) is widely used, particularly for handling hydrogen atoms. Hydrogen atoms bonded to C and N are placed geometrically using a riding model (C–H = 0.93–0.98 Å, Uiso(H) = 1.2–1.5×Ueq(parent)). Secondary amine hydrogens (e.g., N–H in DHP rings) are refined freely using Fourier difference maps. Programs like OLEX2 integrate SHELX workflows and provide visualization for validating intermolecular interactions .

Q. What spectroscopic techniques are critical for confirming the molecular structure post-synthesis?

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at C2/C6, ethyl ester protons at δ ~4.0–4.3 ppm, and DHP ring protons at δ ~5.2–6.3 ppm).

- IR : Stretching bands at ~3300 cm⁻¹ (N–H), ~1700 cm⁻¹ (ester C=O), and ~1600 cm⁻¹ (C=C) verify functional groups .

- Elemental Analysis : Matches calculated vs. observed C/H/N percentages (e.g., C ~69%, H ~7%, N ~4%) to confirm purity .

Advanced Research Questions

Q. How do substituents at the 4-position (e.g., pyridin-4-yl vs. phenyl groups) influence the puckering conformation of the DHP ring?

The DHP ring adopts a boat conformation (flattened in derivatives with bulky 4-substituents). Puckering parameters (S, θ, ψ) derived from Cremer-Pople analysis quantify deviations from planarity. For example, 4-pyridin-4-yl substituents induce a dihedral angle of ~88° between the DHP and aromatic rings, while steric hindrance from methyl groups at C2/C6 stabilizes the boat structure. Computational studies (DFT) reveal that electron-withdrawing substituents increase ring planarity, affecting redox properties relevant to calcium channel modulation .

Q. What strategies resolve contradictions in crystallographic data, such as disorder in ethyl ester groups or hydrogen bonding networks?

- Disorder Handling : Use PART commands in SHELXL to model split positions for flexible ethyl groups. Apply isotropic displacement parameter restraints (ISOR) to prevent overfitting .

- Hydrogen Bond Ambiguities : Validate networks via Hirshfeld surface analysis (CrystalExplorer) and graph-set notation (e.g., S(9) motifs in N–H···O bonds). For weak C–H···π interactions, enforce distance cutoffs (e.g., <3.5 Å) .

Q. How do intermolecular interactions (e.g., hydrogen bonds, π-stacking) stabilize the crystal packing, and what methodologies quantify these effects?

- Hydrogen Bonds : N–H···O and C–H···O bonds form 2D sheets parallel to the ab plane. Use Mercury software to calculate interaction energies (e.g., N3–H1···O3: ~25 kJ/mol).

- π-Stacking : Pyridin-4-yl and DHP rings exhibit offset π-π interactions (centroid distances ~3.8 Å). 3D energy framework analysis (CE-B3LYP) distinguishes dispersive vs. electrostatic contributions .

Q. What computational methods are employed to correlate molecular conformation with biological activity in DHP derivatives?

- Docking Studies : AutoDock Vina predicts binding affinities to L-type calcium channels using homology models based on PDB templates.

- ADMET Predictions : SwissADME evaluates bioavailability and toxicity, prioritizing derivatives with logP <5 and topological polar surface area <90 Ų .

Methodological Notes

- Synthesis Optimization : Replace ammonium acetate with NH4HCO3 to reduce byproducts in Hantzsch reactions .

- Crystallography : Collect high-resolution data (θmax >25°) to resolve weak C–H···π interactions. Apply TWIN/BASF commands in SHELXL for twinned crystals .

- Data Validation : Use PLATON/CHECKCIF to flag R-factor discrepancies (>5%) and ADDSYM for missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.